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Compound of Interest

Compound Name: m-Anisaldehyde

Cat. No.: B106831

A Comparative Spectroscopic Analysis of m-, o-,
and p-Anisaldehyde Isomers

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of meta-, ortho-, and para-Anisaldehyde. This guide provides a
comparative analysis of their *H NMR, 13C NMR, IR, and Mass Spectrometry data, supported
by standardized experimental protocols.

The positional isomerism of the methoxy group on the benzaldehyde ring significantly
influences the spectral properties of m-, o-, and p-Anisaldehyde. Understanding these
differences is crucial for the unambiguous identification and characterization of these isomers
in various research and development settings. This guide presents a comprehensive
comparison of their spectroscopic data, acquired under consistent experimental conditions to
ensure data integrity and facilitate direct comparison.

Data Presentation

The following tables summarize the key quantitative data from *H Nuclear Magnetic Resonance
(NMR), 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the three
anisaldehyde isomers.

'H NMR Spectral Data (400 MHz, CDCI3)
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: . Coupling
Chemical Shift e .
Compound Multiplicity Constant (J) Assignment
(9) [Ppm]
[HZ]
m-Anisaldehyde 9.98 S - CHO
7.51-7.49 m - Ar-H
7.41 t 7.9 Ar-H
7.30-7.25 m - Ar-H
3.82 S - OCHs
o-Anisaldehyde 10.45 s - CHO
7.85-7.79 m - Ar-H
7.58-7.51 m - Ar-H
7.09-6.88 m - Ar-H
3.88 S - OCHs
p-Anisaldehyde 9.86 s - CHO
Ar-H (ortho to
7.83-7.80 d 8.8
CHO)
Ar-H (ortho to
7.00-6.97 d 8.8
OCHs)
3.86 S - OCHs
3C NMR Spectral Data (100 MHz, CDCI3)
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Compound Chemical Shift (8) [ppm] Assignment
m-Anisaldehyde 193.0 C=0
159.8 C-OCHs

137.6 C-CHO

130.3 Ar-C

1225 Ar-C

121.0 Ar-C

112.9 Ar-C

55.4 OCHs

o-Anisaldehyde 191.0 C=0
161.7 C-OCHs

135.9 Ar-C

128.6 Ar-C

126.8 C-CHO

120.6 Ar-C

111.4 Ar-C

55.7 OCHs

p-Anisaldehyde 190.7 C=0
164.6 C-OCHs

131.9 Ar-C (ortho to CHO)

130.2 C-CHO

114.3 Ar-C (ortho to OCH5)

55.6 OCHs
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Infrared (IR) Spectral Data (Neat)

Compound Wavenumber (cm—1) Functional Group
m-Anisaldehyde ~1700 C=0 Stretch (Aldehyde)
~2830, ~2730 C-H Stretch (Aldehyde)

~1260 C-0O Stretch (Aryl Ether)

~1600, ~1480 C=C Stretch (Aromatic)

o-Anisaldehyde ~1685 C=0 Stretch (Aldehyde)
~2850, ~2750 C-H Stretch (Aldehyde)

~1245 C-O Stretch (Aryl Ether)

~1600, ~1485 C=C Stretch (Aromatic)

p-Anisaldehyde ~1695 C=0 Stretch (Aldehyde)[1]
~2840, ~2740 C-H Stretch (Aldehyde)[1]

~1255 C-O Stretch (Aryl Ethen)[1]

~1600, ~1580 C=C Stretch (Aromatic)[1]

E s, El ization)

Compound m/z (Relative Intensity) Fragment lon

_ 136 (M%), 135 (M-H)*, 107 (M-
m-Anisaldehyde Molecular lon and Fragments
CHO)*, 77 (CeHs)*

136 (M*), 135 (M-H)*, 107 (M-  Molecular lon and

o-Anisaldehyde
CHO)*, 92, 77 (CeHs)* Fragments[2]

_ 136 (M*), 135 (M-H)*, 107 (M-
p-Anisaldehyde Molecular lon and Fragments
CHO)*, 77 (CeHs)*

Experimental Protocols

The data presented in this guide were obtained using the following standard experimental
methodologies.
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NMR Spectroscopy

1H and 13C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared
by dissolving approximately 10-20 mg of the analyte in 0.7 mL of deuterated chloroform
(CDCIs) containing tetramethylsilane (TMS) as an internal standard. For *H NMR, the spectral
width was set to encompass the range of -2 to 12 ppm. For 13C NMR, the spectral width was
set to O to 220 ppm.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of
the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin
film. The spectra were recorded in the range of 4000-600 cm~1.

Mass Spectrometry

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples
were introduced via a direct insertion probe or gas chromatography inlet. The ionization energy
was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) ratio range from 40 to
400.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of the
anisaldehyde isomers.
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Caption: Workflow for the spectroscopic comparison of anisaldehyde isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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